3-fluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide
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Overview
Description
1-(3-FLUOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorobenzoyl Intermediate: This step involves the acylation of a fluorobenzene derivative using an appropriate acylating agent.
Synthesis of the Pyrimidine Derivative: The pyrimidine ring is constructed through a series of condensation reactions involving thiophene and trifluoromethyl-containing precursors.
Coupling Reaction: The final step involves the coupling of the fluorobenzoyl intermediate with the pyrimidine derivative in the presence of a urea-forming reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-FLUOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzoyl)-3-[4-(Thiophen-2-yl)-6-(Trifluoromethyl)pyrimidin-2-yl]urea
- 1-(3-Bromobenzoyl)-3-[4-(Thiophen-2-yl)-6-(Trifluoromethyl)pyrimidin-2-yl]urea
Uniqueness
1-(3-FLUOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is unique due to the presence of the fluorine atom in the benzoyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group in the pyrimidine ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H10F4N4O2S |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-fluoro-N-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C17H10F4N4O2S/c18-10-4-1-3-9(7-10)14(26)24-16(27)25-15-22-11(12-5-2-6-28-12)8-13(23-15)17(19,20)21/h1-8H,(H2,22,23,24,25,26,27) |
InChI Key |
PPWHKEYIGHESFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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